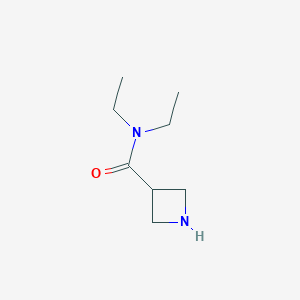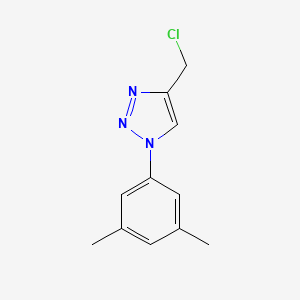
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole, also known as CMDT, is a heterocyclic compound used in a variety of scientific applications. It is a derivative of triazole, a five-membered ring with three nitrogen atoms and one oxygen atom, and has a chlorine atom attached to the fourth carbon atom. CMDT is used in a variety of laboratory experiments, and has been studied for its potential medicinal applications.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been studied for its potential medicinal applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been found to have potential applications in the treatment of diabetes and hypertension. It has also been studied for its potential applications in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the enzyme, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole may reduce inflammation and pain.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been found to have a variety of biochemical and physiological effects. In animal studies, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been found to reduce inflammation and pain. In addition, it has been found to have anti-cancer and anti-microbial properties. It has also been found to reduce the levels of glucose in the blood, suggesting potential applications in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is non-toxic and has a low cost. However, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has several limitations for laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, it is not very stable in the presence of light and air.
Direcciones Futuras
There are a number of potential future directions for 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole research. These include further studies into its potential applications in the treatment of diabetes and hypertension, as well as its potential applications in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease. In addition, further studies into its mechanism of action, as well as its biochemical and physiological effects, are needed. Finally, further studies into its potential applications in the field of drug delivery are needed.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(3,5-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-9(2)5-11(4-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBJSMGRTXWUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)
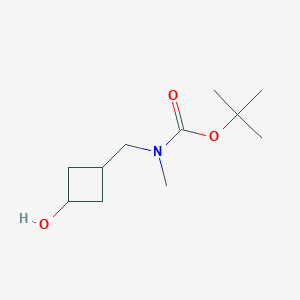
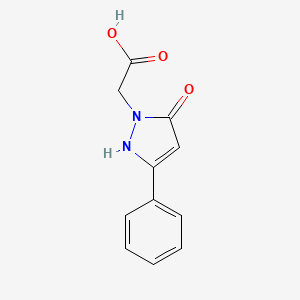
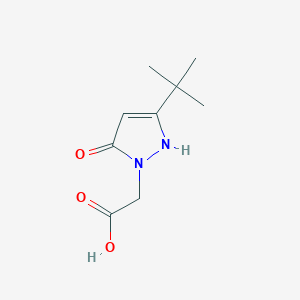
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)

![(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1467129.png)
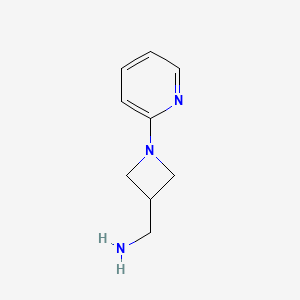

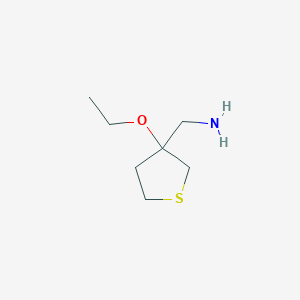
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)

